(Triphenylphosphoranylidene)ketene is a key precursor to Wittig reagents, which are widely employed in the Wittig reaction. This reaction allows the formation of alkenes (compounds containing a carbon-carbon double bond) from aldehydes and ketones. The ylide reacts with the carbonyl group (C=O) of the aldehyde or ketone, forming a new carbon-carbon bond and a new oxaphosphetane byproduct.
(Triphenylphosphoranylidene)ketene can be used to prepare chiral ylides, which are essential for asymmetric synthesis. These ylides possess the ability to differentiate between enantiomers (mirror images) of a molecule, leading to the formation of a specific stereoisomer in the final product. Chiral ylides derived from (Triphenylphosphoranylidene)ketene have been successfully applied in various asymmetric reactions, including the synthesis of biologically active compounds.
(Triphenylphosphoranylidene)ketene is a phosphorus-containing organic molecule with a ketenic functional group (C=C=O). It is synthesized from readily available starting materials and serves as a versatile building block for the creation of more complex molecules.
The key feature of (Triphenylphosphoranylidene)ketene's structure is the combination of a triphenylphosphine group (Ph3P) and a ketenic moiety (C=C=O) linked by a double bond. The triphenylphosphine group provides electron-donating character, while the ketenic moiety is highly reactive due to the presence of the two adjacent double bonds. This combination makes the molecule a valuable reagent in organic chemistry.
Ph3P=C=CO + diene → cyclic compound
**Diels-Alder Reaction: ([1]): A specific type of cycloaddition reaction where (Triphenylphosphoranylidene)ketene acts as the dienophile, reacting with dienes to form six-membered rings.
**1,3-Dipolar Cycloaddition: ([2]): Another cycloaddition reaction where the molecule acts as a 1,3-dipole, enabling the formation of five-membered rings.
The Bestmann ylide is known for its reactivity in several key chemical transformations:
These reactions illustrate the compound's utility in building diverse molecular architectures.
The synthesis of (triphenylphosphoranylidene)ketene typically involves the following methods:
These methods highlight the accessibility of the Bestmann ylide for use in various synthetic applications.
(Triphenylphosphoranylidene)ketene has several important applications in organic chemistry:
Interaction studies involving (triphenylphosphoranylidene)ketene focus on its reactivity with various nucleophiles such as alcohols and amines. These studies reveal insights into the mechanism of reactions involving this ylide and help optimize conditions for desired outcomes. Understanding these interactions is crucial for expanding its utility in synthetic applications.
Several compounds share structural or functional similarities with (triphenylphosphoranylidene)ketene. Here are some notable examples:
The uniqueness of (triphenylphosphoranylidene)ketene lies in its specific combination of phosphorus ylide characteristics and ketene functionality, which allows it to participate effectively in diverse synthetic pathways while providing access to complex molecular structures.
The compound was first reported in 1966 through independent work by two research groups. Early X-ray crystallographic studies revealed its distinctive geometry: a 145.5° bond angle at the C=C=P moiety and a remarkably short 1.21 Å C=C bond. These structural features, deviating from linear ketenes, hinted at unique electronic properties arising from resonance hybridization between three canonical forms (ylidic, carbenic, and ketenoid).
While initially described as ketenylidenetriphenylphosphorane, Hans J. Bestmann's seminal 1970s work established its synthetic utility, leading to widespread adoption of the eponym. The IUPAC name (triphenylphosphoranylidene)ketene (CAS 15596-07-3) coexists with common synonyms:
Systematic Name | Common Aliases |
---|---|
2-(Triphenyl-λ⁵-phosphanylidene)ethenone | Bestmann reagent, Ketenylidene(triphenyl)phosphorane |
(Triphenylphosphoranylidene)ketene, commonly referred to as the Bestmann ylide, represents a fascinating example of phosphorus ylide chemistry with distinctive structural and electronic properties [6]. This compound, with the molecular formula C₂₀H₁₅OP and molecular weight 302.31 g/mol, exhibits remarkable structural features that distinguish it from conventional ketenes and phosphorus ylides [1] [2].
The structural characteristics of (triphenylphosphoranylidene)ketene demonstrate several unique features that set it apart from other ylide compounds. The most striking structural parameter is the phosphorus-carbon-carbon bond angle of 145.5°, which represents a significant deviation from linearity [6] [17] [19]. This angular distortion is accompanied by an unusually short carbon-carbon bond length of 1.21 Å, indicating substantial multiple bond character [6] [19].
Property | Value | Reference |
---|---|---|
Bond Angle P=C=C | 145.5° | [6] [17] [19] |
C=C Bond Length | 1.21 Å | [6] [19] |
Molecular Weight | 302.31 g/mol | [1] [2] |
Molecular Formula | C₂₀H₁₅OP | [1] [2] |
Melting Point | 167-173°C | [1] [3] |
CAS Number | 15596-07-3 | [1] [2] |
Crystal System | Monoclinic | [2] |
Space Group | P 1 21/n 1 | [2] |
The compound exhibits exceptional thermal stability compared to typical ketenes, maintaining structural integrity under inert atmosphere at ambient temperature for extended periods [6]. This stability contrasts sharply with the general tendency of ketenes to undergo dimerization reactions [18]. The ylide demonstrates a nearly planar backbone geometry, with the sum of bond angles around the ylidic carbon approaching 360°, indicating sp² hybridization with significant p-orbital involvement [12] [26].
Feature | Triphenylphosphoranylidene Ketene | Typical Ylides | Reference |
---|---|---|---|
Bond Angle Distortion | 145.5° P=C=C (bent from linear) | Variable depending on substituents | [6] [17] [19] |
Orbital Hybridization | sp² at carbon with p-orbital involvement | sp² to sp³ hybridization range | [12] [24] |
Electronic Delocalization | Three overlapping π-systems | Limited to two π-systems | [6] [23] |
Stability Mechanism | Resonance stabilization | Substituent-dependent | [6] [18] |
Charge Distribution | Zwitterionic character | Less charge separation | [9] [11] |
Planarity | Nearly planar ylide backbone | Planar to pyramidalized | [12] [26] |
The crystallographic analysis reveals that (triphenylphosphoranylidene)ketene crystallizes in the monoclinic space group P 1 21/n 1, with specific cell parameters that accommodate the unique three-dimensional arrangement of the molecule [2]. The phosphorus atom maintains a slightly distorted tetrahedral geometry with bond angles ranging from approximately 105° to 115° [26].
The bonding situation in (triphenylphosphoranylidene)ketene has been extensively investigated using various quantum mechanical approaches. Domain-averaged Fermi hole analysis reveals that the ylidic bond can be understood through donor-acceptor interactions between closed-shell fragments [35]. The peculiar features of the phosphorus-carbon bond arise from two distinct bonding contributions that work synergistically to stabilize the overall molecular structure [35].
Density functional theory calculations employing the B3LYP functional with extended basis sets have demonstrated excellent agreement between theoretical predictions and experimental structural parameters [25]. These calculations reveal that the phosphorus-carbon bond exhibits characteristics intermediate between single and double bond character, with significant ionic contribution arising from charge separation [9] [11].
The quantum mechanical analysis indicates that the phosphorus atom utilizes hybrid orbitals with mixed s and p character to form bonds with both the carbon atom and the three phenyl groups [35]. The carbon atom of the ketene moiety adopts sp² hybridization, with one unhybridized p orbital participating in the extended π-system that encompasses the entire phosphorus-carbon-carbon-oxygen framework [22].
The electronic structure of (triphenylphosphoranylidene)ketene is best described through multiple resonance structures that capture the delocalization of electron density throughout the molecular framework [6] [23]. Three primary resonance structures contribute to the overall electronic description, each highlighting different aspects of the bonding arrangement [6].
The first resonance structure depicts the compound as a phosphonium-enolate species, emphasizing the ionic character of the phosphorus-carbon bond and the negative charge localized on the terminal carbon atom [9] [11]. This structure accounts for the significant charge separation observed in experimental studies and contributes to the unusual stability of the compound [9].
The second resonance form represents the ylide as a neutral species with a formal double bond between phosphorus and carbon, coupled with a carbon-carbon double bond to the carbonyl group [6] [23]. This structure emphasizes the covalent character of the bonding and helps explain the observed bond lengths and angles [17].
The third resonance structure illustrates the ketene character of the molecule, with the characteristic carbon-carbon-oxygen cumulative double bond system [6]. This form is particularly important for understanding the reactivity patterns exhibited by the compound in various chemical transformations [18].
The combination of these three resonance structures creates two overlapping, orthogonal π-systems that provide exceptional stabilization to the molecular framework [6] [23]. This stabilization mechanism is responsible for the remarkable thermal stability observed for (triphenylphosphoranylidene)ketene compared to other ylide compounds [6] [18].
Extensive computational investigations have provided detailed insights into the electronic distribution and bonding characteristics of (triphenylphosphoranylidene)ketene. Electron paramagnetic resonance and electron nuclear double resonance spectroscopic studies, combined with ab initio calculations, have revealed the presence of captodative effects that contribute significantly to the molecular stability [9] [11].
Study Type | Key Findings | Method/Basis Set | Reference |
---|---|---|---|
DFT B3LYP/6-311G(d,p) | Good agreement with experimental structure | B3LYP/6-311G(d,p) | [25] |
Resonance Structure Analysis | Three orthogonal π-systems stabilization | Multiple resonance forms | [6] [23] |
P-C Bond Compliance Constants | P-CO bond weakening trends identified | Coupled cluster calculations | [22] |
Electronic Distribution Analysis | Charge separation in phosphonium-enolate form | EPR/ENDOR spectroscopy | [9] [11] |
Quantum Mechanical Bonding Models | Donor-acceptor interactions in ylidic bond | DAFH analysis with MP2/CBS-QB3 | [35] |
Ab Initio Calculations | Captodative effects in phosphoranylidene compounds | Ab initio/DFT methods | [9] |
Ylide Thermodynamic Stability | Extensive stability scale for ylide compounds | ONIOM/G3B3//HF//CPCM | [31] |
Density functional theory studies using various exchange-correlation functionals have consistently demonstrated that the electronic distribution in (triphenylphosphoranylidene)ketene deviates significantly from that expected for simple ylide compounds [25]. The calculations reveal substantial charge transfer from the phosphorus center to the ketene moiety, resulting in a dipolar electronic structure [22].
Coupled cluster calculations have been employed to determine phosphorus-carbon bond compliance constants, which provide quantitative measures of bond strength and flexibility [22]. These studies reveal that the phosphorus-carbon bond in (triphenylphosphoranylidene)ketene exhibits intermediate compliance values, consistent with partial double bond character [22].
The computational analysis of electronic distribution has also revealed the importance of π-back-donation from the phosphorus atom to the ketene π-system [22]. This electronic interaction contributes to the observed bond length contraction and the enhanced stability of the compound relative to analogous systems [35].
The classical synthesis of (triphenylphosphoranylidene)ketene dates back to the pioneering work of Bestmann and co-workers in the 1960s [1] [2]. The original method involved the deprotonation of methyl (triphenylphosphoranylidene)acetate using strong bases under harsh conditions. The traditional approach utilized sodium amide in refluxing benzene or toluene, requiring several days of reaction time to achieve reasonable yields [2] [3].
The classical procedure begins with the preparation of the precursor, (methoxycarbonylmethylene)triphenylphosphorane, which can be readily synthesized from triphenylphosphine and methyl bromoacetate in a two-step process [2]. This precursor is then subjected to base-promoted elimination of methanol to generate the desired ketene derivative.
Early investigations revealed that the choice of base significantly influences both the reaction outcome and yield. Alkyllithium bases such as n-butyllithium and phenyllithium were found to give low yields of (triphenylphosphoranylidene)ketene, accompanied by various byproducts resulting from nucleophilic attack on the phenyl rings [2] [4]. These findings highlighted the need for milder, more selective deprotonation conditions.
Modern synthesis of (triphenylphosphoranylidene)ketene has been revolutionized by the development of more efficient and practical methodologies. The most significant advancement came with the introduction of sodium hexamethyldisilazanide (NaHMDS) as the deprotonating agent [2] [5].
Optimized NaHMDS Protocol
The contemporary standard procedure, as documented in Organic Syntheses, involves the use of NaHMDS in dry toluene under an inert atmosphere [2]. The reaction is typically conducted at 60-70°C for 24-30 hours, yielding 74-76% of pure (triphenylphosphoranylidene)ketene [2]. This method offers several advantages over classical approaches:
Parameter | Classical Method | Contemporary Method |
---|---|---|
Base | Sodium amide | Sodium hexamethyldisilazanide |
Solvent | Benzene/toluene | Dry toluene |
Temperature | Reflux (110°C) | 60-70°C |
Time | Several days | 24-30 hours |
Yield | Variable, often low | 74-76% |
Purity | Moderate | High (>99%) |
The procedure involves initial formation of NaHMDS from sodium amide and bis(trimethylsilyl)amine at 70-80°C, followed by addition of (methoxycarbonylmethylene)triphenylphosphorane and continued heating [2]. The reaction progress can be monitored by infrared spectroscopy, observing the appearance of the characteristic ketene stretch at 2090 cm⁻¹ and the disappearance of the starting ylide band at 1616 cm⁻¹ [2].
Alternative Contemporary Methods
Several alternative synthetic routes have been developed for specialized applications:
Pyrolytic Methods: The compound can be prepared by pyrolysis of disilylated ester ylides obtained from the reaction of [1,1-bis(trimethylsilyl)methylene]triphenylphosphorane with carbon dioxide [2] [6]. Additionally, pyrolysis of betaines derived from carbodiphosphorane (Ph₃P=C=PPh₃) reaction with carbon dioxide provides another route [2] [7].
Metalated Ylide Approaches: Recent developments have explored the use of metalated ylides as precursors, offering new pathways to ketene derivatives with improved selectivity and yield [8] [9].
Catalytic Methods: Contemporary research has investigated catalytic approaches using various metal complexes, though these remain primarily of academic interest due to the efficiency of the established NaHMDS method [10] [11].
The scale-up of (triphenylphosphoranylidene)ketene synthesis presents several critical considerations for research applications. The established Organic Syntheses procedure has been successfully demonstrated on a 0.5 mol scale, producing over 100 grams of product [2].
Equipment Requirements
Large-scale synthesis requires specialized equipment to maintain an inert atmosphere throughout the process. A typical 0.5 mol scale preparation utilizes:
Safety and Handling Considerations
Scale-up operations must address several safety concerns:
Inert Atmosphere Maintenance: Continuous argon purging is essential, as hot solutions of the product are sensitive to air and moisture [2].
Reagent Handling: Sodium amide is highly flammable and corrosive, requiring appropriate safety protocols [2]. Bis(trimethylsilyl)amine is harmful and corrosive, necessitating proper ventilation and personal protective equipment [2].
Filtration Procedures: Large-scale filtration requires specialized techniques to maintain inert conditions while handling hot reaction mixtures [2].
Process Optimization
Several factors influence the success of large-scale preparations:
Solvent Quality: The use of high-purity, dry toluene is crucial. Toluene dried by passage through activated alumina has proven superior to material dried by distillation from calcium hydride [2].
Temperature Control: Maintaining precise temperature control (60-70°C) is essential for optimal yields and minimal side reactions [2].
Reaction Monitoring: Regular purging with argon significantly reduces reaction times and improves yields [2].